molecular formula C6H5ClN2 B14554743 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- CAS No. 61803-14-3

1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl-

Cat. No.: B14554743
CAS No.: 61803-14-3
M. Wt: 140.57 g/mol
InChI Key: JEWZPPYQEKXYTK-UHFFFAOYSA-N
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Description

1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorine atom at the 5-position, an ethynyl group at the 3-position, and a methyl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate. The presence of the ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The ethynyl group may also play a role in enhancing the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

  • 1H-Pyrazole, 5-chloro-3-methyl-1-phenyl-
  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
  • 1H-Pyrazole, 5-methoxy-1,3-dimethyl-

Comparison: 1H-Pyrazole, 5-chloro-3-ethynyl-1-methyl- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties compared to other pyrazole derivatives. The ethynyl group can participate in additional reactions, such as cycloadditions, which are not possible with other substituents. This makes the compound valuable in the synthesis of complex molecules and in the development of new pharmaceuticals .

Properties

CAS No.

61803-14-3

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

5-chloro-3-ethynyl-1-methylpyrazole

InChI

InChI=1S/C6H5ClN2/c1-3-5-4-6(7)9(2)8-5/h1,4H,2H3

InChI Key

JEWZPPYQEKXYTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C#C)Cl

Origin of Product

United States

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